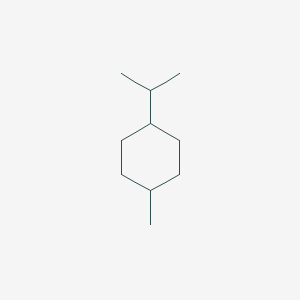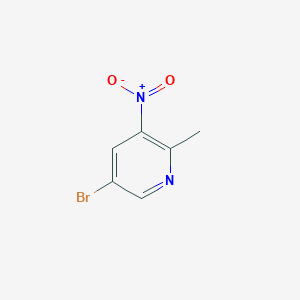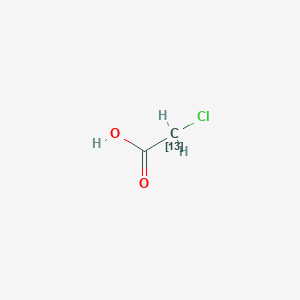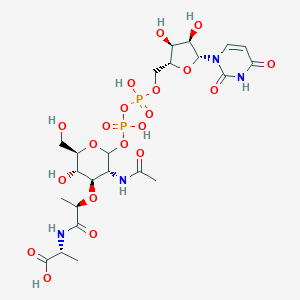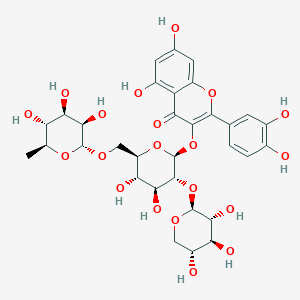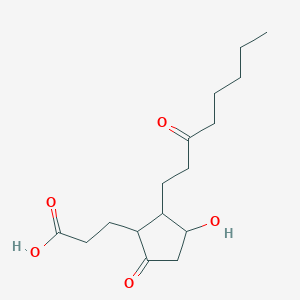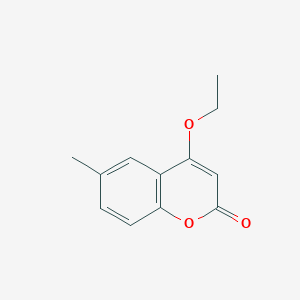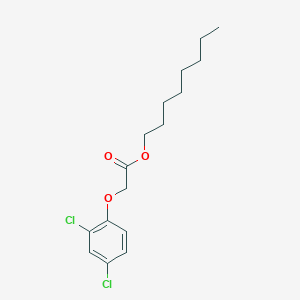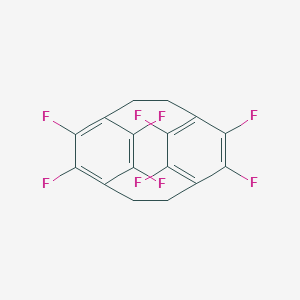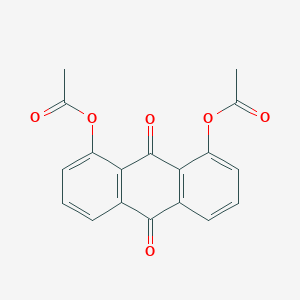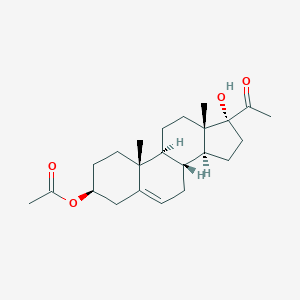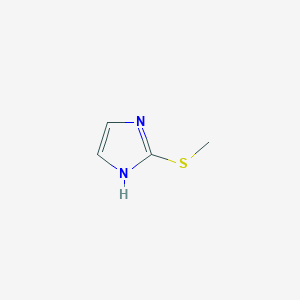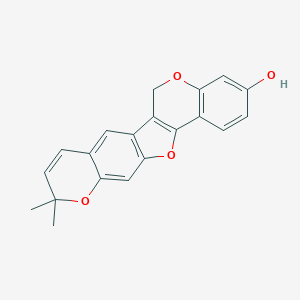
无水块茎碱
描述
Anhydrotuberosin is a natural flavanone compound isolated from the roots of Pueraria lobata, a plant belonging to the Fabaceae family . It is a colorless crystalline solid with a sweet taste and exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
科学研究应用
Anhydrotuberosin has a wide range of scientific research applications:
作用机制
Target of Action
Anhydrotuberosin, a natural compound isolated from Pueraria tuberosa, primarily targets the inducible nitric oxide synthase (iNOS) protein . iNOS is an enzyme that plays a crucial role in the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes, including inflammation and immune response .
Mode of Action
Anhydrotuberosin interacts with iNOS, significantly inhibiting its expression . This interaction results in a decrease in the production of NO, thereby modulating the inflammatory response . The inhibition of iNOS by Anhydrotuberosin is concentration-dependent .
Biochemical Pathways
The primary biochemical pathway affected by Anhydrotuberosin is the nitric oxide synthase pathway. By inhibiting iNOS, Anhydrotuberosin reduces the production of NO, a key mediator in inflammation and immune response . This action can have downstream effects on various cellular processes, including cell signaling and vascular tone regulation.
Result of Action
The primary molecular effect of Anhydrotuberosin’s action is the inhibition of iNOS expression, leading to a decrease in NO production . On a cellular level, this can result in reduced inflammation and modulation of immune response .
生化分析
Biochemical Properties
Anhydrotuberosin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been found to have antioxidant properties, suggesting that it may interact with enzymes involved in oxidative stress
Cellular Effects
Anhydrotuberosin has been reported to have anti-inflammatory and antibacterial effects, suggesting that it may influence cell function
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: Anhydrotuberosin can be synthesized from 10,10-dimethyl-6H,10H-chromeno[6’,7’:4,5]furo[3,2-c]chromen-3-yl methyl ether . The synthesis involves several steps, including the formation of the chromeno-furo-chromen structure followed by methylation and subsequent dehydrogenation to yield Anhydrotuberosin .
Industrial Production Methods: Industrial production of Anhydrotuberosin primarily involves the extraction and purification from the roots of Pueraria lobata. The process includes soaking, grinding, and sieving the plant material, followed by chemical separation and purification to obtain high-purity Anhydrotuberosin .
化学反应分析
Types of Reactions: Anhydrotuberosin undergoes various chemical reactions, including:
Oxidation: Anhydrotuberosin can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert Anhydrotuberosin to its corresponding dihydro derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the Anhydrotuberosin molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated Anhydrotuberosin derivatives.
相似化合物的比较
Anhydrotuberosin is unique among flavanones due to its specific structural features and biological activities. Similar compounds include:
Tuberosin: Another flavanone with similar antioxidant and anti-inflammatory properties.
Daidzein: An isoflavone with estrogenic activity and antioxidant properties.
Genistein: An isoflavone known for its anticancer and antioxidant activities.
Compared to these compounds, Anhydrotuberosin exhibits a broader range of biological activities and is particularly noted for its potent antioxidant and anti-inflammatory effects .
属性
IUPAC Name |
7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),3,5,9,14(19),15,17-octaen-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-20(2)6-5-11-7-14-15-10-22-17-8-12(21)3-4-13(17)19(15)23-18(14)9-16(11)24-20/h3-9,21H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBQWLWECJXFBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC4=C3COC5=C4C=CC(=C5)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Anhydrotuberosin and where is it found?
A1: Anhydrotuberosin is a pterocarpene, a type of natural compound often found in plants. It was isolated from the ethyl acetate extract of Hymenolobium petraeum wood, commonly known as "angelim-pedra". [] This species is known for its use in traditional medicine and for its durable timber. []
Q2: Does Anhydrotuberosin exhibit any biological activity?
A2: Yes, Anhydrotuberosin demonstrated larvicidal activity against Aedes aegypti larvae. In laboratory tests, a concentration of 100 ppm caused 71 ± 8% mortality, while lower concentrations (50 ppm and 10 ppm) resulted in 43 ± 6% and 18 ± 2% mortality, respectively. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


